molecular formula C9H8F3N3 B6160653 2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine CAS No. 1956356-14-1

2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B6160653
CAS No.: 1956356-14-1
M. Wt: 215.2
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Description

2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dimethylpyridine with trifluoromethylating agents in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, where it can modulate the activity of enzymes and receptors by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-5-(trifluoromethyl)pyridine
  • 2,3-Dimethyl-4-(trifluoromethyl)pyridine
  • 2,3-Dimethyl-6-(trifluoromethyl)quinoline

Uniqueness

2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to its imidazo[4,5-b]pyridine core, which provides distinct electronic and steric properties compared to other trifluoromethyl-substituted pyridines and quinolines. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

CAS No.

1956356-14-1

Molecular Formula

C9H8F3N3

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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